

In-depth Technical Guide: The Gly-Gly-Sar Peptide

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Compound of Interest

Compound Name: *H-Gly-gly-sar-OH*

Cat. No.: *B1347211*

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A comprehensive overview of the structure, function, and experimental analysis of the Glycyl-Glycyl-Sarcosine tripeptide.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the tripeptide Glycyl-Glycyl-Sarcosine (Gly-Gly-Sar). The majority of research has focused on the closely related and structurally similar dipeptide, Glycyl-Sarcosine (Gly-Sar). Therefore, this guide will provide a comprehensive overview of the structure and function of Gly-Sar as a representative model, with the understanding that many of its properties are likely to be comparable to the requested tripeptide.

Core Concepts: Structure and Properties

Glycyl-Glycyl-Sarcosine is a tripeptide composed of two glycine residues and one sarcosine (N-methylglycine) residue. The sequence, Gly-Gly-Sar, indicates that the N-terminal amino acid is glycine, followed by a second glycine, and the C-terminal amino acid is sarcosine.

The presence of sarcosine, an N-methylated amino acid, at the C-terminus is a key structural feature. This modification can significantly impact the peptide's conformational flexibility and its susceptibility to enzymatic degradation. Specifically, the methyl group on the nitrogen of the peptide bond between the second glycine and sarcosine can introduce steric hindrance and alter the electronic properties of the peptide backbone.

Physicochemical Properties

While specific experimental data for Gly-Gly-Sar is scarce, the properties of the constituent amino acids and the related dipeptide Gly-Sar can provide insights.

Property	Description	Data for Gly-Sar
Molecular Formula	C7H13N3O4	C5H10N2O3
Molecular Weight	203.19 g/mol	146.14 g/mol
Appearance	Likely a white to off-white powder	White to off-white powder[1]
Solubility	Expected to be soluble in water	Soluble in water[1]
Melting Point	Not available	198-202 °C (decomposes)[1]

Functional Significance: A Substrate for Peptide Transporters

The primary known function of small peptides like Gly-Sar is their interaction with peptide transporters, particularly PEPT1 and PEPT2. These transporters are responsible for the uptake of di- and tripeptides in various tissues, most notably the intestine for nutrient absorption and the kidneys for reabsorption.

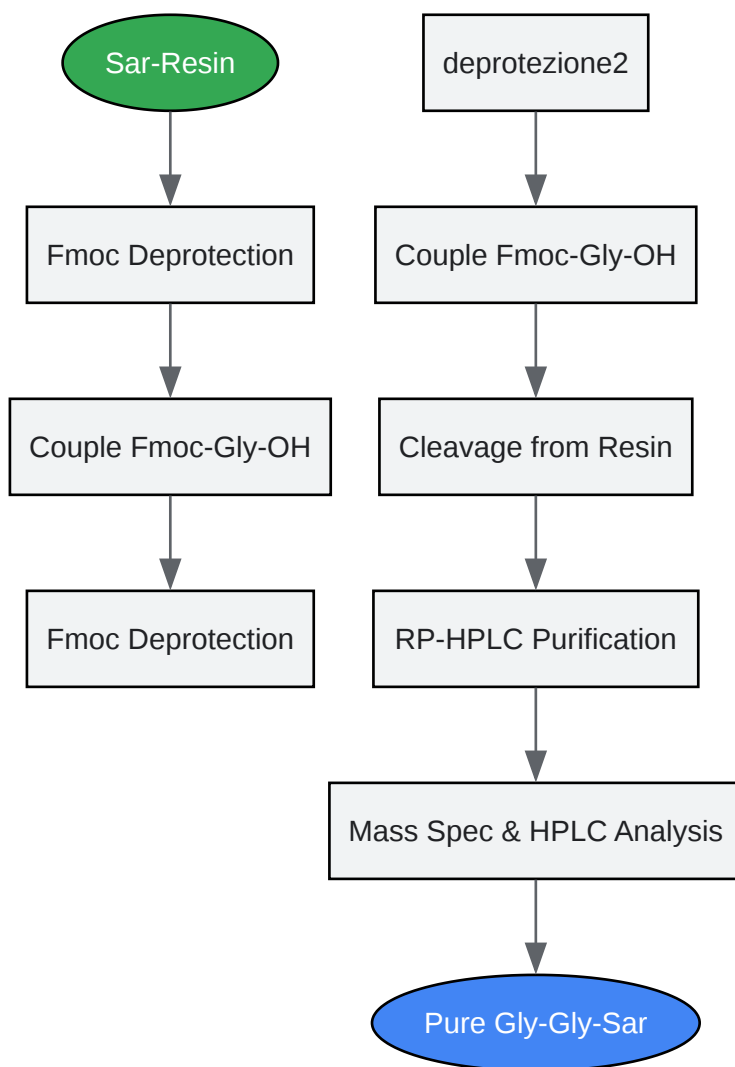
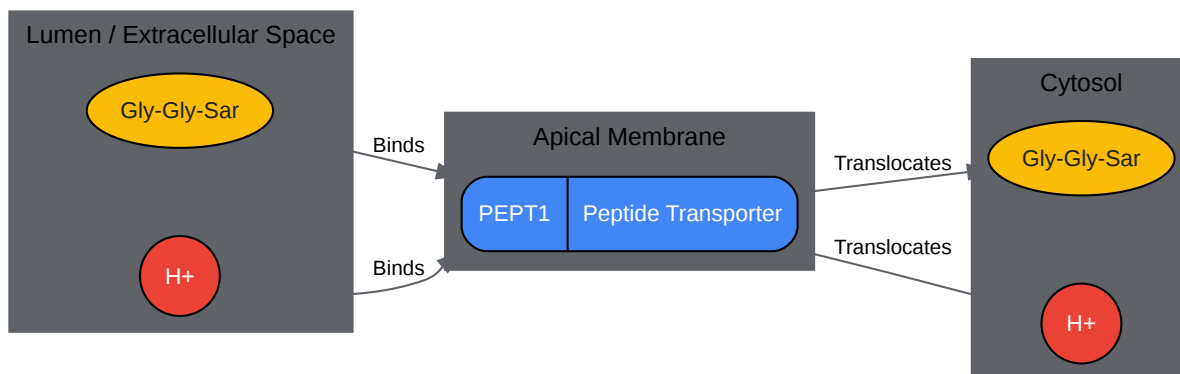
PEPT1 is predominantly found in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary protein breakdown products.

PEPT2 is primarily located in the kidneys, where it facilitates the reabsorption of peptides from the glomerular filtrate, thus conserving amino acids.

Gly-Sar is widely used as a model substrate in studies of PEPT1 and PEPT2 due to its high stability against enzymatic degradation by peptidases.[2][3] This stability is conferred by the N-methylated peptide bond.

Signaling Pathways and Transport Mechanisms

The transport of peptides like Gly-Sar via PEPT1 and PEPT2 is an active process driven by a proton gradient. The influx of the peptide is coupled with the influx of H⁺ ions. This proton-coupled transport mechanism is essential for the efficient uptake of peptides against their concentration gradient.



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